molecular formula C16H17ClN2O4 B2686855 N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428365-72-3

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2686855
CAS No.: 1428365-72-3
M. Wt: 336.77
InChI Key: AEYXIOKCCLAUMF-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. Compounds within this structural class, featuring furan heterocycles and aromatic chloro-substituents, are frequently investigated in medicinal chemistry for their potential as molecular scaffolds. The oxalamide functional group is a privileged structure known for its ability to engage in hydrogen bonding, which can be critical for interacting with biological targets. The presence of the furan ring, a common heteroaromatic motif, and the 3-chloro-4-methylphenyl group may contribute to the compound's physicochemical properties and its potential to be optimized for specific activity. This compound is representative of a class of molecules studied for their potential in various biochemical applications. Research on analogous structures indicates potential interest in areas such as antimicrobial and anticancer agent development, as similar salicylanilide and heterocyclic compounds have demonstrated potent activity against Gram-positive pathogens and in cell proliferation assays . The structural features of this reagent, including the hydrophobic aromatic domains and the hydrogen-bonding capable oxalamide linker, make it a valuable intermediate for constructing more complex molecules or for studying structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXIOKCCLAUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:

  • Formation of the Intermediate Amine: : The starting material, 3-chloro-4-methylaniline, undergoes a reaction with 3-(furan-3-yl)-3-hydroxypropylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

  • Oxalamide Formation: : The intermediate amine is then reacted with oxalyl chloride in an inert solvent like dichloromethane. The reaction is typically performed at low temperatures to control the reactivity of oxalyl chloride and to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. Additionally, solvent recovery and recycling methods are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can target the oxalamide linkage or the furan ring, depending on the reaction conditions.

  • Substitution: : The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Furan epoxides, hydroxylated derivatives.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

  • Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the oxalamide linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, with comparisons based on substituents, physicochemical properties, and biological activity:

Compound Name N1 Substituent N2 Substituent Key Features Biological Relevance/Activity References
This compound 3-Chloro-4-methylphenyl 3-(Furan-3-yl)-3-hydroxypropyl Hydroxypropyl enhances solubility; furan enables π-π interactions. Hypothesized enzyme inhibition (e.g., CYP450).
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Fluorine increases metabolic stability; methoxy group improves lipophilicity. Tested as a stearoyl-CoA desaturase inhibitor.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(aryl)oxalamide (Compound 1c) 4-Chloro-3-(trifluoromethyl)phenyl Aryl with fluoro substituents CF3 group enhances electronegativity and binding affinity. Anticancer activity (kinase inhibition).
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)oxalamide 2-Methoxy-4-methylbenzyl Pyridin-2-yl Pyridine enhances water solubility; benzyl group aids membrane penetration. Fragrance/flavor applications.
N1-(3-Phenylpiperazinylpropyl)-N2-(pyrazolyl)oxalamide (Compound 10) Piperazinylpropyl 5-Methylpyrazol-3-yl Piperazine improves solubility; pyrazole enables metal coordination. Neuropharmacological potential.

Key Comparative Insights

Substituent Effects on Bioactivity: The 3-chloro-4-methylphenyl group in the target compound is less electronegative than the 4-chloro-3-(trifluoromethyl)phenyl group in Compound 1c , which may reduce binding affinity to hydrophobic enzyme pockets but improve selectivity.

Metabolic Stability :

  • Fluorinated analogues (e.g., Compound 28) exhibit higher metabolic stability due to C-F bond resistance to oxidation, whereas the target compound’s furan ring may undergo cytochrome P450-mediated oxidation, limiting its half-life .

Synthetic Accessibility :

  • The hydroxypropyl-furan moiety in the target compound requires multi-step protection-deprotection strategies during synthesis, unlike simpler aryl or alkyl substituents in analogues like Compound 1c .

Biological Target Hypotheses: Structural similarities to Compound 28 (a stearoyl-CoA desaturase inhibitor) suggest the target compound may interact with lipid-metabolizing enzymes .

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O3C_{19}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 407.9 g/mol. The compound features a chloro-substituted aromatic ring, a furan moiety, and an oxalamide functional group, which contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For example, studies have indicated that it can inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the furan ring may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. This is likely due to its ability to induce apoptosis in malignant cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Details
AnticancerInduces apoptosis in cancer cell lines (e.g., HeLa, MCF7)
Enzyme InhibitionInhibits specific enzymes related to tumor growth
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, particularly in breast cancer cells. The IC50 value was determined to be approximately 15 µM.
  • Mechanistic Insights : Another investigation revealed that the compound's mechanism involves the activation of caspase pathways leading to programmed cell death in cancerous cells. This suggests potential for development as an anticancer agent .

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